N,N'-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide)
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Overview
Description
N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) is a synthetic organic compound characterized by its unique cyclobutane core with four methyl groups and two ethylhexanamide substituents
Preparation Methods
The synthesis of N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) typically involves the following steps:
Formation of the Cyclobutane Core: The cyclobutane core is synthesized through the pyrolysis of isobutyric anhydride, followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione.
Attachment of Ethylhexanamide Groups: The ethylhexanamide groups are introduced through a reaction with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. This step ensures the formation of the desired amide bonds.
Chemical Reactions Analysis
N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexanamide groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymeric materials, providing rigidity and thermal stability to the resulting polymers.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with high impact resistance and transparency.
Biological Studies: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The cyclobutane core provides a rigid framework, while the ethylhexanamide groups facilitate interactions with biological molecules, enhancing the compound’s stability and efficacy in various applications.
Comparison with Similar Compounds
N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) can be compared with other similar compounds such as:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound is used as a monomer in polymer synthesis and offers similar thermal and mechanical properties.
2,2,4,4-Tetramethylcyclobutanedione: It serves as a precursor in the synthesis of various industrial products and exhibits unique reactivity due to its diketone structure.
N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) stands out due to its specific amide functionalities, which provide additional versatility in chemical reactions and applications.
Properties
CAS No. |
61972-62-1 |
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Molecular Formula |
C24H46N2O2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-ethyl-N-[3-(2-ethylhexanoylamino)-2,2,4,4-tetramethylcyclobutyl]hexanamide |
InChI |
InChI=1S/C24H46N2O2/c1-9-13-15-17(11-3)19(27)25-21-23(5,6)22(24(21,7)8)26-20(28)18(12-4)16-14-10-2/h17-18,21-22H,9-16H2,1-8H3,(H,25,27)(H,26,28) |
InChI Key |
GPGXOGJVNFDFHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1C(C(C1(C)C)NC(=O)C(CC)CCCC)(C)C |
Origin of Product |
United States |
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